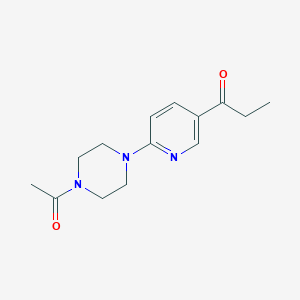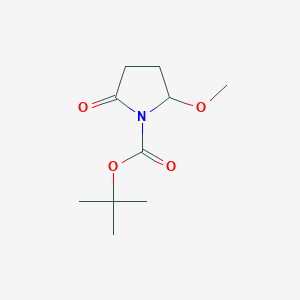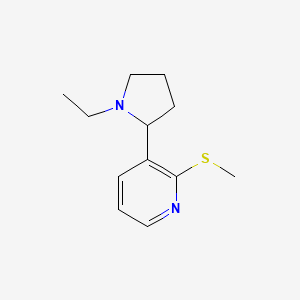
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups, making it a unique structure for studying stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and dimethyl groups can be introduced through alkylation reactions using corresponding alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for synthesizing chiral drugs and pharmaceuticals.
Organic Synthesis: As a chiral auxiliary or catalyst in asymmetric synthesis.
Materials Science: In the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action for (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate: The enantiomer of the compound, which might have different biological activity.
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine: Lacking the dicarboxylate groups, which could affect its reactivity and applications.
3,4-Dimethylmorpholine: A simpler analog that can be used for comparison in reactivity studies.
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-O-tert-butyl 3-O-methyl (3S)-2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
Clé InChI |
KPIHQUOWUIQYNL-SECBINFHSA-N |
SMILES isomérique |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
SMILES canonique |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)

